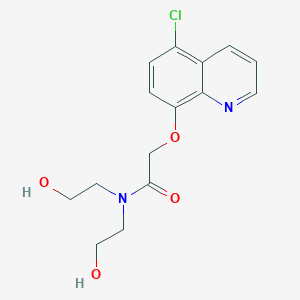

2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

88350-46-3 |

|---|---|

Molecular Formula |

C15H17ClN2O4 |

Molecular Weight |

324.76 g/mol |

IUPAC Name |

2-(5-chloroquinolin-8-yl)oxy-N,N-bis(2-hydroxyethyl)acetamide |

InChI |

InChI=1S/C15H17ClN2O4/c16-12-3-4-13(15-11(12)2-1-5-17-15)22-10-14(21)18(6-8-19)7-9-20/h1-5,19-20H,6-10H2 |

InChI Key |

CXBNZCMMOQIHMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OCC(=O)N(CCO)CCO)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide typically involves the reaction of 5-chloroquinoline-8-ol with N,N-bis(2-hydroxyethyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a polar aprotic solvent like DMF.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-((5-chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

- Case Study : A study on breast cancer cell lines showed a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at concentrations as low as 10 µM. This suggests strong potential for further development as an anticancer agent.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, particularly in models of induced arthritis.

- Case Study : In vivo experiments revealed that administration of the compound significantly reduced levels of inflammatory markers, such as prostaglandin E2, suggesting a mechanism involving cyclooxygenase (COX) inhibition. This could lead to therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against resistant bacterial strains.

- Case Study : In laboratory settings, the compound demonstrated effective inhibition of growth in multi-drug resistant bacteria, indicating its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process in microbial cells. Additionally, the compound may inhibit certain enzymes, leading to its antimicrobial and anticancer effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

2-Hydroxy-N,N-bis(2-hydroxyethyl)acetamide

- Key Features: This compound shares the bis(2-hydroxyethyl)acetamide backbone but lacks the quinoline moiety. Its low carbonyl IR frequency (1685 cm⁻¹) and rotational barrier (ΔG‡ = 68 kJ/mol) were studied via dynamic NMR and DFT methods . Hydrogen bonding between the hydroxyethyl groups and the amide carbonyl stabilizes the molecule, reducing rotational freedom.

- The quinoline-containing target compound likely exhibits higher lipophilicity and π-π stacking capabilities, which could enhance binding to biological targets.

N,N-bis(2-Chloroethyl)methylamine

- Key Features : A nitrogen mustard alkylating agent with bis(2-chloroethyl) groups . Unlike the hydroxyethyl substituents in the target compound, the chloroethyl groups confer electrophilic reactivity, enabling DNA crosslinking.

- Comparison: While both compounds feature bis(2-substituted ethyl) groups, the target compound’s hydroxyethyl groups prioritize hydrogen bonding over alkylation, suggesting divergent therapeutic applications (e.g., cytostatic vs.

Chloro-N-Substituted Acetamide Derivatives

- Key Features : Compounds like 2-chloro-N-(substituted)acetamides are synthesized via reactions of amines with chloroacetyl chloride under cold conditions . These derivatives often exhibit hypoglycemic activity in preclinical models.

- Comparison: The target compound’s 5-chloroquinoline substituent may confer distinct electronic effects compared to simple chloroacetamides. The quinoline’s electron-withdrawing chlorine and aromatic system could modulate the acetamide’s electron density, altering reactivity or binding affinity.

Biological Activity

2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide, also known by its CAS number 88350-46-3, is a compound that has garnered attention due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C₁₃H₁₃ClN₂O₂

- Molecular Weight : 324.76 g/mol

- Density : Not available

- Boiling Point : Not available

- LogP : 3.24340 (indicating moderate lipophilicity)

Antimicrobial Activity

Compounds containing the quinoline structure, such as this compound, have shown significant antimicrobial properties. Research indicates that derivatives of 8-hydroxyquinoline exhibit a broad spectrum of activity against various pathogens, including bacteria and fungi. For instance, studies have demonstrated that modifications to the quinoline core can enhance activity against resistant strains of bacteria and fungi .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. A study highlighted that derivatives of 8-hydroxyquinoline have been evaluated for their cytotoxic effects against several cancer cell lines, including HeLa and A549 cells. The results indicated that certain modifications could lead to increased apoptosis in cancer cells while exhibiting low toxicity to normal cells .

Antiviral Activity

Recent investigations into the antiviral properties of quinoline derivatives have shown promise against viruses such as H5N1 influenza and other viral pathogens. The mechanism often involves inhibition of viral replication through interference with viral enzymes or cellular pathways critical for virus propagation. The lipophilicity and electronic properties of these compounds play a crucial role in their antiviral efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of quinoline derivatives. Key findings include:

- Lipophilicity : Increased lipophilicity generally correlates with enhanced biological activity.

- Substituent Effects : Electron-withdrawing groups on the anilide ring improve antiviral activity while maintaining low cytotoxicity levels.

| Compound | Lipophilicity (LogP) | Antiviral Activity (%) | Cytotoxicity (%) |

|---|---|---|---|

| Base Compound | 3.24 | Moderate | Low |

| Modified Derivative A | 1.44 | 91.2 | 2.4 |

| Modified Derivative B | 1.26 | 79.3 | 4 |

Case Studies

- Antiviral Screening : A study evaluated various derivatives against H5N1 influenza, revealing that di-substituted compounds exhibited higher growth inhibition rates compared to mono-substituted analogs .

- Cytotoxicity Assessment : In vitro tests on HeLa cells showed that certain modifications led to significant cytotoxic effects at higher concentrations, indicating a potential therapeutic window for further development .

- Antimicrobial Efficacy : Compounds derived from the quinoline scaffold were tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting growth in pathogenic strains commonly found in clinical settings .

Q & A

Basic: What are the typical synthetic routes for preparing 2-((5-chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide?

Methodological Answer:

The compound is synthesized via nucleophilic substitution and amidation. A common approach involves reacting 5-chloro-8-hydroxyquinoline with chloroacetyl chloride in chloroform under cold conditions to form the intermediate 2-chloroacetamide derivative. Subsequent substitution with bis(2-hydroxyethyl)amine is performed under reflux, monitored by TLC for completion. Purification involves recrystallization from solvents like pet-ether or ethanol .

Advanced: How can reaction parameters be optimized to minimize byproduct formation during synthesis?

Methodological Answer:

Byproduct formation (e.g., dimerization or oxidation products) can be mitigated using Design of Experiments (DoE) to assess variables like temperature, stoichiometry, and reaction time. For instance, statistical optimization (e.g., Taguchi or factorial design) identifies critical factors affecting yield. Computational tools (e.g., quantum chemical calculations) predict reaction pathways to avoid competing side reactions, as demonstrated in ICReDD’s methodology for efficient reaction design .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

- IR spectroscopy confirms functional groups (e.g., C=O at ~1650–1700 cm⁻¹, O-H at ~3200–3600 cm⁻¹).

- ¹H/¹³C NMR identifies proton environments (e.g., quinoline aromatic protons at δ 7.5–9.0 ppm, hydroxyethyl groups at δ 3.4–4.0 ppm).

- Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS showing [M+H]⁺ at m/z ~365). Cross-referencing with computational predictions ensures accuracy .

Advanced: How can unexpected spectral data (e.g., split peaks in NMR) be resolved?

Methodological Answer:

Split peaks may arise from conformational isomerism or hydrogen bonding. Use variable-temperature NMR to assess dynamic processes or 2D techniques (COSY, NOESY) to identify spatial interactions. For example, intramolecular H-bonding between the quinoline oxygen and hydroxyethyl groups can cause splitting, which is resolved by deuteration or computational modeling of equilibrium geometries .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

The compound is classified as Acute Toxicity Category 4 (H302) and Skin Irritant Category 2 (H315). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation. First-aid measures include rinsing skin/eyes with water and seeking medical attention if ingested. Store in a cool, dry place away from oxidizers .

Advanced: How can its toxicity profile inform in vivo experimental design?

Methodological Answer:

Dose-response studies in animal models (e.g., Wistar rats) should follow OECD guidelines. Subacute toxicity testing (28-day exposure) evaluates organ-specific effects (liver/kidney histopathology). Metabolic stability assays (e.g., microsomal incubation) identify potential bioactivation pathways leading to reactive intermediates. Data contradictions (e.g., species-specific toxicity) require cross-validation using in vitro assays (HEK293 or HepG2 cells) .

Basic: What solvents are compatible with this compound for solubility studies?

Methodological Answer:

Preliminary solubility screening in DMSO, ethanol, and chloroform is recommended. For quantitative analysis, use the shake-flask method with HPLC quantification. Polar aprotic solvents (e.g., DMF) enhance solubility due to hydrogen bonding with hydroxyethyl groups .

Advanced: How can solvent effects influence its reactivity in downstream derivatization?

Methodological Answer:

Solvent polarity impacts nucleophilicity in reactions like esterification or alkylation. For example, DMSO stabilizes transition states in SN2 reactions, while toluene favors radical pathways. Use Kamlet-Taft parameters to correlate solvent polarity with reaction rates. Computational solvation models (e.g., COSMO-RS) predict solvation free energies to optimize solvent selection .

Basic: What chromatographic methods are suitable for purity analysis?

Methodological Answer:

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate:hexane 3:7) with UV detection at 254 nm. Purity ≥95% is typically required for biological assays .

Advanced: How can hyphenated techniques (e.g., LC-MS/MS) resolve co-eluting impurities?

Methodological Answer:

LC-MS/MS with MRM (multiple reaction monitoring) isolates target ions (e.g., m/z 365 → 249) from co-eluting species. High-resolution MS (Q-TOF) identifies impurities via exact mass (<5 ppm error). For persistent co-elution, employ orthogonal methods like HILIC or ion-pair chromatography .

Basic: What are its potential applications in medicinal chemistry?

Methodological Answer:

The quinoline core and hydroxyethyl groups suggest antimalarial or anticancer activity. Preliminary screens include Plasmodium falciparum growth inhibition (IC50) or cytotoxicity assays (MTT) against cancer cell lines .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

Systematic modification of substituents (e.g., replacing chloro with fluoro on quinoline) followed by docking studies (e.g., PfDHFR for antimalarial activity) identifies key pharmacophores. QSAR models using descriptors like logP and H-bond donors predict bioavailability. Validate hits in ADMET assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.